1-(but-3-yn-1-yl)piperidin-4-one 1-(but-3-yn-1-yl)piperidin-4-one
Brand Name: Vulcanchem
CAS No.: 1016812-78-4
VCID: VC11554165
InChI:
SMILES:
Molecular Formula: C9H13NO
Molecular Weight: 151.2

1-(but-3-yn-1-yl)piperidin-4-one

CAS No.: 1016812-78-4

VCID: VC11554165

Molecular Formula: C9H13NO

Molecular Weight: 151.2

Purity: 95

* For research use only. Not for human or veterinary use.

1-(but-3-yn-1-yl)piperidin-4-one - 1016812-78-4

Description

1-(but-3-yn-1-yl)piperidin-4-one is a heterocyclic compound that features a piperidinone core substituted with a butynyl group at the nitrogen atom. Compounds within the piperidinone family are known for their diverse biological activities and applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Synthesis of 1-(but-3-yn-1-yl)piperidin-4-one

The synthesis of 1-(but-3-yn-1-yl)piperidin-4-one typically involves the alkylation of piperidinone derivatives with propargyl bromide or similar alkynyl halides under basic conditions. A general synthetic route is as follows:

General Reaction Scheme:

  • Start with piperidin-4-one as the base molecule.

  • React with propargyl bromide (CHCCH2BrCH \equiv CCH_2Br) in the presence of a base such as potassium carbonate (K2CO3K_2CO_3).

  • Conduct the reaction in an aprotic solvent like acetonitrile or DMF under reflux conditions.

  • Purify the product using column chromatography or recrystallization.

This methodology ensures selective substitution at the nitrogen atom while preserving the integrity of the piperidinone ring.

Biological and Pharmacological Significance

While specific data on 1-(but-3-yn-1-yl)piperidin-4-one is sparse, related piperidinone derivatives have demonstrated significant biological activities:

  • Anticancer Activity: Piperidinones substituted at various positions have shown cytotoxic effects against cancer cell lines by inducing apoptosis and interacting with key proteins like p53 and Bax .

  • Antiviral Potential: Piperidine derivatives modified at strategic positions have been reported to inhibit viral replication processes, including those of influenza and coronaviruses .

  • Neuropharmacology: Substituted piperidines are known to interact with monoamine transporters (e.g., dopamine and norepinephrine transporters), making them candidates for treating neurological disorders .

Given these precedents, 1-(but-3-yn-1-yl)piperidin-4-one could be explored for similar applications, particularly leveraging its alkyne group for novel bioactive derivatives.

Potential Applications and Future Directions

The structural features of 1-(but-3-yn-1-yl)piperidin-4-one make it a promising scaffold for:

  • Drug Discovery: Its modifiable alkyne group allows for the design of targeted inhibitors or ligands.

  • Synthetic Intermediates: It can serve as a precursor in multi-step organic syntheses involving functionalization at both the ring and side chain.

  • Material Science: The compound’s reactivity may enable applications in polymer chemistry or as building blocks for advanced materials.

Further research should focus on:

  • Comprehensive biological screening to identify therapeutic targets.

  • Advanced computational studies (e.g., molecular docking) to predict binding affinities with proteins.

  • Exploration of its reactivity under various catalytic conditions to expand its synthetic utility.

CAS No. 1016812-78-4
Product Name 1-(but-3-yn-1-yl)piperidin-4-one
Molecular Formula C9H13NO
Molecular Weight 151.2
Purity 95
Last Modified Aug 25 2023

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